molecular formula C22H16Br2O2 B487043 (R)-3,3'-Dibromo-2,2'-dimethoxy-1,1'-binaphthyl CAS No. 75714-59-9

(R)-3,3'-Dibromo-2,2'-dimethoxy-1,1'-binaphthyl

Cat. No. B487043
CAS RN: 75714-59-9
M. Wt: 472.2g/mol
InChI Key: DFTUKDIMHCCQIT-UHFFFAOYSA-N
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Description

The description of a chemical compound typically includes its IUPAC name, molecular formula, and structural formula. It may also include information about its appearance (solid, liquid, color, etc.) and any distinctive odor.



Synthesis Analysis

Synthesis analysis involves studying the methods used to synthesize the compound. This includes the starting materials, reaction conditions, catalysts, and the overall yield of the reaction.



Molecular Structure Analysis

Molecular structure analysis involves determining the arrangement of atoms in a molecule and the chemical bonds that hold the atoms together. Techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry are often used.



Chemical Reactions Analysis

This involves studying the reactions that the compound undergoes. This can include reactions with other compounds, its behavior under various conditions (heat, light, etc.), and any catalysts that may affect its reactivity.



Physical And Chemical Properties Analysis

This involves studying the compound’s physical and chemical properties, such as its melting point, boiling point, solubility in various solvents, and its stability under various conditions.


Scientific Research Applications

  • Ligands for Asymmetric Catalysis : This compound has been used in the synthesis of chiral ligands for asymmetric catalysis. For instance, X. Zou et al. (2008) synthesized binaphthyl compounds containing (R)-3,3′-bis(2-pyridyl) groups for use as catalysts in asymmetric alkynylzinc additions to aldehydes, showing varied enantioselectivities based on the ligand structure (Zou, Zheng, Wu, Zong, & Cheng, 2008).

  • Chiral π-Conjugated Systems : A. Rajca et al. (2000) described the synthesis of a chiral, nonracemic π-conjugated system and its corresponding chiral carbodianion using (R)-2,2'-dilithio-1,1'-binaphthyl prepared from (R)(+)-2,2'-dibromo-1,1'-binaphthyl (Rajca, Safronov, Rajca, & Wongsriratanakul, 2000).

  • Stereoselective Synthesis : M. Schlosser and F. Bailly (2006) reported the use of this compound in achieving perfect diastereoselectivity in the Wittig rearrangement of 2,2'-diallyloxy-1,1'-binaphthyl derivatives (Schlosser & Bailly, 2006).

  • Intermediate in Synthesis of Binaphthyl Derivatives : P. Krátký et al. (1998) used 2,2'-Dimethoxy-1,1'-binaphthyl-3,3'-diboronic acid, a related compound, as a versatile intermediate in the synthesis of various binaphthyl derivatives, highlighting its utility in organic synthesis (Krátký, Haslinger, & Widhalm, 1998).

  • Chiral Polymers Synthesis : In 2006, Wang Zhiliu synthesized optically active polybinaphthyls using (R)-3,3'-diiodo-2,2'-bisbutoxy-1,1'-binaphthyl, demonstrating applications in materials science, particularly in the development of electro-optical sensors and devices due to their high thermal stability and fluorescence properties (Wang, 2006).

Safety And Hazards

Safety and hazard analysis involves studying the potential risks associated with the compound. This could include its toxicity, flammability, and any precautions that need to be taken when handling it.


Future Directions

Future directions could involve further studies on the compound, such as exploring its potential uses, improving its synthesis, or studying its mechanism of action in more detail.


Please note that the availability of this information can vary depending on how extensively the compound has been studied. For a specific compound like “®-3,3’-Dibromo-2,2’-dimethoxy-1,1’-binaphthyl”, you would need to refer to scientific literature or databases that focus on chemical compounds.


properties

IUPAC Name

3-bromo-1-(3-bromo-2-methoxynaphthalen-1-yl)-2-methoxynaphthalene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H16Br2O2/c1-25-21-17(23)11-13-7-3-5-9-15(13)19(21)20-16-10-6-4-8-14(16)12-18(24)22(20)26-2/h3-12H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DFTUKDIMHCCQIT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C2=CC=CC=C2C=C1Br)C3=C(C(=CC4=CC=CC=C43)Br)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H16Br2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

472.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(R)-3,3'-Dibromo-2,2'-dimethoxy-1,1'-binaphthyl

CAS RN

75714-60-2, 75714-59-9
Record name (S)-3,3'-Dibromo-2,2'-dimethoxy-1,1'-binaphthyl
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 75714-59-9
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
5
Citations
K Ishihara, H Kurihara, M Matsumoto… - Journal of the …, 1998 - ACS Publications
Brønsted acid-assisted chiral Lewis acid (BLA) was highly effective as a chiral catalyst for the enantioselective Diels−Alder reaction of both α-substituted and α-unsubstituted α,β-enals …
Number of citations: 224 pubs.acs.org
J Miao - 2018 - digitalcommons.du.edu
The focus of this research project lies in the development of new methodology in the field of Brønsted acid catalysis enabling rapid synthesis of medicinally relevant compounds. It is …
Number of citations: 1 digitalcommons.du.edu
K Ishihara, H Yamamoto - Journal of the American Chemical …, 1994 - ACS Publications
Bronsted Acid Assisted Chiral Lewis Acid (BLA) Catalyst for Asymmetric Diels-Alder Reaction Page 1 J. Am. Chem. Soc. 1994, 116, 1561-1562 1561 Bronsted Acid Assisted Chiral …
Number of citations: 209 pubs.acs.org
X Zhang - 2017 - search.proquest.com
In recent decades, novel porous materials of porous organic frameworks (POFs), have received attentions thanks to their outstanding properties such as excellent porosity and rich …
Number of citations: 2 search.proquest.com
NJA Martin - 2009 - kups.ub.uni-koeln.de
This work describes the successful development of highly efficient and enantioselective organocatalytic approaches to the synthesis of chiral b-substituted ketones, b,b-disubstituted …
Number of citations: 2 kups.ub.uni-koeln.de

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